3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid
Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound with the linear formula C6H8N2O3 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of oxadiazoles, including this compound, often involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The yield of this process can be as high as 85% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) can reveal the presence of functional groups, such as carbonyl (C=O) and hydroxyl (OH) groups . Nuclear magnetic resonance (NMR) spectroscopy can provide information about the chemical environment of hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antimicrobial Activities
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds containing this moiety have shown potential in combating various microbial infections. This suggests its significance in the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).
Corrosion Inhibition
Derivatives of this compound have been found effective as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds form protective layers on metal surfaces, thereby preventing corrosion and enhancing the durability of metal structures (Ammal et al., 2018).
Urease Inhibition
Novel indole-based hybrid oxadiazole scaffolds, which include this compound, have been synthesized and assessed for their urease inhibitory potential. These compounds have shown promising results as potent urease inhibitors, indicating their potential therapeutic applications in conditions where urease activity is detrimental (Nazir et al., 2018).
Radiopharmaceutical Applications
This compound has been utilized in the synthesis of radiopharmaceuticals, such as [11C]CS1P1, for PET imaging applications. It plays a crucial role in targeting specific receptors, thereby aiding in diagnostic imaging and potentially in therapeutic applications (Luo et al., 2019).
Antiinflammatory and Analgesic Agents
Compounds derived from this compound have been synthesized and tested for their antiinflammatory and analgesic properties. They have shown effectiveness in reducing inflammation and pain, with a lower risk of side effects typically associated with such medications (Husain et al., 2009).
Molecular Engineering in Solar Cells
This compound has also found applications in the field of molecular engineering, particularly in the development of organic sensitizers for solar cells. Its structural and electronic properties make it a valuable component in enhancing the efficiency of solar energy conversion (Kim et al., 2006).
Mechanism of Action
While the specific mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid is not well-studied, oxadiazoles have been found to exhibit a range of biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory effects . These activities are often attributed to their ability to interact with various biological targets.
properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFLYPMEODYQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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